N-(2,4-Dinitrophenyl)-L-proline N-(2,4-Dinitrophenyl)-L-proline N-(2,4-dinitrophenyl)-L-proline is the L-stereoisomer of N-(2,4-dinitrophenyl)proline, a proline derivative having a 2,4-dinitrophenyl substituent on nitrogen. It is a member of pyrrolidines, a C-nitro compound, a L-proline derivative and a non-proteinogenic L-alpha-amino acid.
Brand Name: Vulcanchem
CAS No.: 1655-55-6
VCID: VC21548465
InChI: InChI=1S/C11H11N3O6/c15-11(16)9-2-1-5-12(9)8-4-3-7(13(17)18)6-10(8)14(19)20/h3-4,6,9H,1-2,5H2,(H,15,16)/t9-/m0/s1
SMILES: C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Molecular Formula: C11H11N3O6
Molecular Weight: 281.22 g/mol

N-(2,4-Dinitrophenyl)-L-proline

CAS No.: 1655-55-6

Cat. No.: VC21548465

Molecular Formula: C11H11N3O6

Molecular Weight: 281.22 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-Dinitrophenyl)-L-proline - 1655-55-6

Specification

CAS No. 1655-55-6
Molecular Formula C11H11N3O6
Molecular Weight 281.22 g/mol
IUPAC Name (2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C11H11N3O6/c15-11(16)9-2-1-5-12(9)8-4-3-7(13(17)18)6-10(8)14(19)20/h3-4,6,9H,1-2,5H2,(H,15,16)/t9-/m0/s1
Standard InChI Key MVZXUWLTGGBNHL-UHFFFAOYSA-N
Isomeric SMILES C1C[C@H](N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
SMILES C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Canonical SMILES C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Introduction

Chemical Structure and Properties

N-(2,4-Dinitrophenyl)-L-proline, also known as DNP-L-proline, is a derivative of the amino acid L-proline, characterized by the attachment of a 2,4-dinitrophenyl group to the nitrogen atom of the pyrrolidine ring. This compound has the molecular formula C₁₁H₁₁N₃O₆ and a molecular weight of 281.22 g/mol .

Physical and Chemical Properties

The physical and chemical properties of N-(2,4-Dinitrophenyl)-L-proline are summarized in the following table:

PropertyValue
Molecular FormulaC₁₁H₁₁N₃O₆
Molecular Weight281.22 g/mol
CAS Number1655-55-6
IUPAC Name(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid
SynonymsN-Dnp-L-proline, Dnp-Pro-OH
Purity≥98% (in commercial preparations)

The compound features a distinctive yellow color due to the presence of the dinitrophenyl group, which also contributes to its UV-absorbing properties that make it valuable for chromatographic applications .

Structural Characteristics

The molecular structure of N-(2,4-Dinitrophenyl)-L-proline can be represented by the SMILES notation: C1CC@HC(=O)O . This structure reflects several important features:

  • The L-proline backbone with its pyrrolidine ring

  • The 2,4-dinitrophenyl group attached to the nitrogen atom

  • The carboxylic acid group maintaining the acidic properties of the parent amino acid

  • The S-configuration at the chiral carbon (C-2 of the pyrrolidine ring)

Synthesis and Preparation Methods

The synthesis of N-(2,4-Dinitrophenyl)-L-proline typically involves the reaction of L-proline with 2,4-dinitrofluorobenzene under basic conditions. While the search results don't provide specific synthetic routes for the L-isomer, we can infer the methodology from similar compounds.

General Synthetic Approach

The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitrogen of L-proline acts as a nucleophile, attacking the electron-deficient carbon of 2,4-dinitrofluorobenzene. This results in the displacement of the fluorine atom and the formation of the N-(2,4-dinitrophenyl)-L-proline product.

For the D-isomer, which would follow a similar synthetic route but with D-proline as the starting material, the synthesis involves:

  • Reaction with sodium hydrogencarbonate or sodium carbonate in water

  • Use of acetonitrile as a solvent

  • Reaction temperature of approximately 50°C

  • pH maintained at around 9.5

  • Reaction time of approximately 1 hour

Purification Methods

Following synthesis, purification methods may include:

  • Recrystallization from appropriate solvents

  • Column chromatography for removal of impurities

  • HPLC techniques for achieving high purity levels

The commercial product is typically available at a purity of ≥98%, indicating the effectiveness of these purification approaches .

Chromatographic Applications

One of the most significant applications of N-(2,4-Dinitrophenyl)-L-proline is in chromatographic science, particularly in enantiomeric separation and analysis.

Enantiomeric Resolution Studies

Research has demonstrated that N-(2,4-dinitrophenyl)-proline can be enantiomerically resolved on Bovine Serum Albumin (BSA) chiral stationary phases using High-Performance Liquid Chromatography (HPLC) in reversed-phase mode . The chromatographic behavior of this compound shows several interesting features:

  • Reversible elution order of enantiomers based on chromatographic conditions

  • Sensitivity to buffer pH changes

  • Dependence on the content of acetonitrile in the mobile phase

  • Influence of alcohol modifiers on separation and elution patterns

Factors Affecting Chromatographic Behavior

The study of N-(2,4-dinitrophenyl)-proline and N-(2,4-dinitrophenyl)-serine on BSA chiral stationary phases has revealed significant insights into chiral separations. The research demonstrated that:

  • Changes in buffer pH can reverse the elution order of enantiomers

  • The content of acetonitrile in the mobile phase affects both separation and elution order

  • There exists a combined effect between buffer pH and acetonitrile content

  • The coelution range of enantiomers varies with the acetonitrile content in the mobile phase

This behavior is particularly noteworthy as it represents one of the first reports of elution order reversal in BSA chiral stationary phase studies.

Analytical Applications

Mass Spectrometry Applications

The molecular properties of N-(2,4-Dinitrophenyl)-L-proline make it detectable by various mass spectrometry techniques. Predicted collision cross-section data for different adducts have been calculated:

Adductm/zPredicted CCS (Ų)
[M+H]⁺282.07208161.2
[M+Na]⁺304.05402171.5
[M+NH₄]⁺299.09862166.4
[M+K]⁺320.02796174.9
[M-H]⁻280.05752164.1
[M+Na-2H]⁻302.03947164.2
[M]⁺281.06425162.8
[M]⁻281.06535162.8

These values provide essential reference data for analytical methods involving mass spectrometry and ion mobility studies .

UV-Visible Spectroscopy

The dinitrophenyl group in N-(2,4-Dinitrophenyl)-L-proline provides strong absorption in the UV-visible region, making it valuable as a chromophore for detection in various analytical techniques. This property enhances its utility as a derivatizing agent for amino acids in chromatographic analyses.

Biological Activity and Applications

Although the search results provide limited information about the biological activity of N-(2,4-Dinitrophenyl)-L-proline specifically, we can infer potential applications based on its structure and properties.

Comparison with Similar Compounds

Structural Analogues

Several compounds share structural similarities with N-(2,4-Dinitrophenyl)-L-proline:

  • N-(2,4-Dinitrophenyl)-D-proline: The enantiomer with opposite stereochemistry at the chiral carbon of proline. It has the CAS number 10189-66-9 and shares identical physical properties except for its optical rotation and chromatographic behavior on chiral stationary phases .

  • N-(2,4-Dinitrophenyl)-serine: Another dinitrophenyl-amino acid derivative that has been studied alongside N-(2,4-dinitrophenyl)-proline in chromatographic research .

Comparative Physical Properties

The physical properties of N-(2,4-Dinitrophenyl)-D-proline, which would be similar to the L-isomer except for chirality-dependent properties, include:

  • Density: 1.563 g/cm³

  • Boiling Point: 531°C at 760 mmHg

  • Flash Point: 275°C

  • LogP: 2.66780

  • Vapor Pressure: 4.17E-12 mmHg at 25°C

  • Index of Refraction: 1.65

Industrial and Research Applications

Applications in Analytical Chemistry

N-(2,4-Dinitrophenyl)-L-proline finds applications in various analytical contexts:

  • Derivatization Agent: It serves as a derivatization agent for amino acids, enhancing their detectability and separation during chromatographic analyses.

  • Chiral Separations: The compound is used in the development and evaluation of chiral separation techniques, particularly those employing protein-based stationary phases like BSA.

  • Method Development: Its unique chromatographic behavior makes it a valuable compound for developing and optimizing HPLC methods for enantiomeric separations.

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